molecular formula C17H17FN2O2 B268847 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide

3-[(4-fluorobenzoyl)amino]-N-propylbenzamide

Cat. No. B268847
M. Wt: 300.33 g/mol
InChI Key: UYUZONPWWKYRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzoyl)amino]-N-propylbenzamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for studying protein-ligand interactions. FPBA has been found to bind to a variety of proteins, including enzymes, receptors, and transcription factors, making it a versatile tool for investigating protein function and regulation.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide involves binding to the active site of target proteins, thereby inhibiting their function. The exact mechanism of inhibition can vary depending on the specific protein being targeted, but typically involves blocking substrate binding or interfering with catalytic activity.
Biochemical and Physiological Effects:
3-[(4-fluorobenzoyl)amino]-N-propylbenzamide has been found to have a variety of biochemical and physiological effects, depending on the specific protein being targeted. For example, 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have downstream effects on a variety of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide in scientific research is its versatility as a tool for studying protein-ligand interactions. 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide can bind to a wide range of proteins, making it useful for investigating a variety of biological processes. However, one limitation of 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide is its potential for off-target effects, as it may bind to proteins other than the intended target. Additionally, 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide may not be suitable for use in certain experimental systems, such as those involving membrane-bound proteins or proteins with large conformational changes.

Future Directions

There are a variety of future directions for research involving 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide, including the development of more selective analogs with improved binding affinity and specificity. Additionally, 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide could be used in combination with other techniques, such as X-ray crystallography or NMR spectroscopy, to gain a more detailed understanding of protein-ligand interactions. Finally, 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide could be used in drug discovery efforts targeting specific proteins, such as carbonic anhydrase or Axl, for the treatment of diseases such as cancer or metabolic disorders.

Synthesis Methods

3-[(4-fluorobenzoyl)amino]-N-propylbenzamide can be synthesized using a variety of methods, including condensation reactions between 4-fluorobenzoic acid and propylamine, followed by acylation with benzoyl chloride. Alternatively, 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide can be synthesized using a one-pot reaction involving the condensation of 4-fluorobenzoic acid, propylamine, and benzoyl chloride. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

3-[(4-fluorobenzoyl)amino]-N-propylbenzamide has been used in a variety of scientific research applications, including drug discovery, enzyme kinetics, and protein-ligand interactions. 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide has been found to bind to a variety of proteins, including the enzyme carbonic anhydrase, the receptor tyrosine kinase Axl, and the transcription factor HIF-1α. By studying the interactions between 3-[(4-fluorobenzoyl)amino]-N-propylbenzamide and these proteins, researchers have gained insights into their function and regulation.

properties

Product Name

3-[(4-fluorobenzoyl)amino]-N-propylbenzamide

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-propylbenzamide

InChI

InChI=1S/C17H17FN2O2/c1-2-10-19-16(21)13-4-3-5-15(11-13)20-17(22)12-6-8-14(18)9-7-12/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22)

InChI Key

UYUZONPWWKYRSX-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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